4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-isopropylbenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Propylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
613249-12-0 |
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Molecular Formula |
C19H20N4OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-13(2)15-9-7-14(8-10-15)12-20-23-18(21-22-19(23)25)16-5-4-6-17(11-16)24-3/h4-13H,1-3H3,(H,22,25)/b20-12+ |
InChI Key |
YZRMITMJRLCFIA-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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